molecular formula C27H23FN2O5 B2561250 ethyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate CAS No. 1114835-27-6

ethyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate

Cat. No.: B2561250
CAS No.: 1114835-27-6
M. Wt: 474.488
InChI Key: ZOXJMPCERUTLNC-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted at three positions:

  • Position 4: A methoxy group linked via a carbamoyl bridge to a 3-fluorophenyl ring.
  • Position 2: A 3-methoxyphenyl group, contributing electron-donating effects and enhancing solubility via the methoxy group.
  • Position 6: An ethyl carboxylate ester, critical for solubility and metabolic stability.

Properties

IUPAC Name

ethyl 4-[2-(3-fluoroanilino)-2-oxoethoxy]-2-(3-methoxyphenyl)quinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O5/c1-3-34-27(32)18-10-11-23-22(13-18)25(15-24(30-23)17-6-4-9-21(12-17)33-2)35-16-26(31)29-20-8-5-7-19(28)14-20/h4-15H,3,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXJMPCERUTLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)F)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorophenyl and methoxyphenyl groups, and esterification. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions may use reagents like bromine or chlorine under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

Ethyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Quinoline-Based Analogs
  • Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate (): Lacks the carbamoyl-methoxy and 3-methoxyphenyl groups.
  • Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate (): Features a bis-quinoline structure with chloro and methyl groups.
Heterocyclic Analogs
  • Ethyl 4-(4-(3-(3-Methoxyphenyl)ureido)phenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (): Replaces quinoline with a thienopyrimidine core. The ureido linkage vs. carbamoyl-methoxy group alters hydrogen-bonding capacity. The 3-methoxyphenyl group is conserved, suggesting shared pharmacophoric elements .

Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Quinoline 3-Fluorophenyl carbamoyl, 3-MeOPh ~484 N/A N/A
Ethyl 6-chloro-2-oxo-4-phenylquinoline Quinoline 6-Cl, 2-oxo, 4-Ph ~357 N/A N/A
Thienopyrimidine 6b () Thienopyrimidine 3-MeOPh ureido, 5-Me ~452 220–222 84
Methyl 4-Cl-6-Me-2-CF3-quinoline-3-carboxylate () Quinoline 4-Cl, 6-Me, 2-CF3 304 N/A N/A
  • Lipophilicity: The target compound’s 3-fluorophenyl and methoxy groups balance hydrophobicity and polarity.
  • Solubility : The ethyl carboxylate at position 6 (common in , and 12) enhances aqueous solubility compared to methyl esters or halogenated derivatives .

Q & A

Q. Key Variables :

  • Catalyst Choice : Ceric ammonium nitrate (CAN) improves cyclization efficiency .
  • Temperature : Reflux conditions (e.g., 70–150°C) enhance reaction rates but may degrade thermally sensitive intermediates .
  • Solvent : Polar aprotic solvents (e.g., CH₃CN) favor nucleophilic substitutions, while methanol aids cyclization .

Q. Yield Optimization :

  • Purification via silica gel chromatography (petroleum ether/EtOAc gradients) typically achieves >80% purity .

How is structural characterization of this compound performed, and what analytical discrepancies might arise?

Basic Research Question
Primary Techniques :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in the quinoline ring at δ 7.0–8.5 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ expected for C₂₇H₂₂F₂N₂O₅) .
  • X-ray Crystallography : Resolves steric effects from the 3-methoxyphenyl and carbamoyl groups, though crystal growth may fail due to ester group flexibility .

Q. Data Contradictions :

  • Tautomerism : The quinoline-4-carboxylate group may exhibit keto-enol tautomerism, leading to split peaks in NMR under certain conditions .
  • Impurity Artifacts : Residual solvents (e.g., DMSO in ¹³C NMR) or unreacted intermediates (e.g., ethyl chloroformate) require careful spectral deconvolution .

What in vitro biological screening strategies are used to evaluate this compound’s pharmacological potential?

Basic Research Question
Standard Assays :

  • Antimicrobial Activity : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using MIC/MBC protocols .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., PDGF-R) or inflammatory targets (e.g., NF-κB) .

Q. Methodological Considerations :

  • Solubility : DMSO stock solutions (≤0.1% final concentration) prevent solvent toxicity .
  • Positive Controls : Compare activity to known agents (e.g., ciprofloxacin for antimicrobial screening) .

How do substituents (e.g., 3-fluorophenyl vs. 4-fluorophenyl) impact the compound’s bioactivity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Fluorine Position : 3-Fluorophenyl enhances membrane permeability via lipophilicity (logP ~3.5) compared to 4-fluorophenyl derivatives (logP ~3.2) .
  • Methoxy Group : The 3-methoxyphenyl moiety improves π-π stacking with hydrophobic enzyme pockets (e.g., quinoline-targeted kinases) .

Q. Contradictory Data :

  • Antibacterial vs. Anticancer Activity : Fluorine at the 3-position may boost antibacterial potency but reduce anticancer efficacy due to altered target binding .

Q. Experimental Design for SAR :

  • Analog Synthesis : Systematic substitution (e.g., replacing F with Cl or CF₃) and comparative bioassays .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities for kinase targets .

What strategies resolve low solubility issues during in vivo testing?

Advanced Research Question
Formulation Approaches :

  • Prodrug Design : Replace the ethyl ester with a more hydrolyzable group (e.g., pivaloyloxymethyl) to enhance aqueous solubility .
  • Nanoencapsulation : Use of liposomes or PLGA nanoparticles to improve bioavailability .

Q. Analytical Validation :

  • HPLC-MS : Monitor compound stability in simulated physiological fluids (e.g., PBS, pH 7.4) .
  • Pharmacokinetics : LC-MS/MS to quantify plasma concentration-time profiles after IV/oral administration .

How are stability and degradation profiles analyzed under varying storage conditions?

Basic Research Question
Protocols :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–8 weeks .
  • HPLC-PDA : Track degradation products (e.g., hydrolyzed carboxylic acid or demethylated analogs) .

Q. Key Findings :

  • Ester Hydrolysis : The ethyl ester group degrades in alkaline buffers (t₁/₂ ~24 hrs at pH 9) .
  • Photodegradation : Quinoline core oxidation occurs under UV light, necessitating amber glass storage .

What safety precautions are critical during handling, based on structural analogs?

Basic Research Question
Hazard Mitigation :

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., ethyl chloroformate) .

Q. Emergency Protocols :

  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : Immediate rinsing with water for skin/eye exposure; seek medical evaluation for ingestion .

How can contradictory bioactivity data between academic studies be addressed?

Advanced Research Question
Root Causes :

  • Assay Variability : Differences in bacterial strain susceptibility (e.g., ATCC vs. clinical isolates) or cell culture conditions .
  • Compound Purity : Impurities >5% (e.g., unreacted starting materials) may skew results .

Q. Resolution Strategies :

  • Interlaboratory Reproducibility : Collaborative studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP and cytotoxicity) .

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